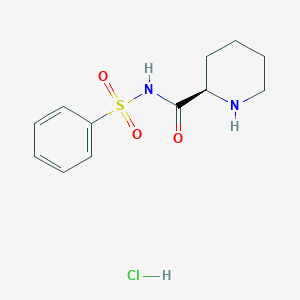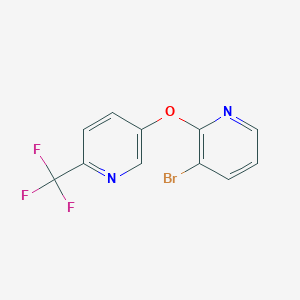
N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide: is an organic compound with the molecular formula C9H11BrN2O2S . This compound is characterized by the presence of a bromopyridine moiety attached to a cyclopropanesulfonamide group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 5-bromopyridine.
Formation of Cyclopropanesulfonamide: The brominated pyridine is then reacted with cyclopropanesulfonamide under specific conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products may include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: Products may include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Biochemical Studies: The compound is used in studies to understand its interactions with biological molecules and pathways.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form interactions with active sites, while the cyclopropanesulfonamide group may influence the compound’s overall binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- N-((5-Chloropyridin-3-yl)methyl)cyclopropanesulfonamide
- N-((5-Fluoropyridin-3-yl)methyl)cyclopropanesulfonamide
- N-((5-Iodopyridin-3-yl)methyl)cyclopropanesulfonamide
Comparison:
- Uniqueness: The presence of the bromine atom in N-((5-Bromopyridin-3-yl)methyl)cyclopropanesulfonamide imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs.
- Reactivity: Bromine’s size and electronegativity influence the compound’s reactivity in substitution and other chemical reactions.
- Applications: While similar compounds may share some applications, the specific properties of the brominated compound make it particularly useful in certain catalytic and pharmaceutical contexts.
Propriétés
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2S/c10-8-3-7(4-11-6-8)5-12-15(13,14)9-1-2-9/h3-4,6,9,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZOZLUYWFJMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Bromo-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B8169412.png)
![4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8169419.png)
![3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8169428.png)
![4-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8169429.png)





